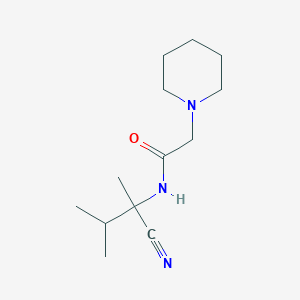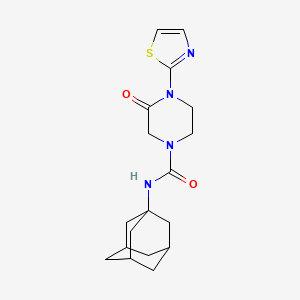
(E)-N-benzyl-3-(4-bromophenyl)-2-cyano-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzyl and bromophenyl groups with a cyano group and a propenamide moiety. It likely possesses aromatic properties due to the presence of the benzyl and bromophenyl groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like single-crystal X-ray diffraction . These compounds often crystallize in the monoclinic system .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various spectroscopic methods, such as 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy .Aplicaciones Científicas De Investigación
Thermodynamic Properties
The study by Sobechko et al. (2017) investigated the thermodynamic properties of compounds closely related to (E)-N-benzyl-3-(4-bromophenyl)-2-cyano-2-propenamide. They examined the dissolution properties in various organic solvents, providing insights into its potential applications in chemical processes and formulations (Sobechko et al., 2017).
Conformational Studies
Kumar et al. (2014) conducted conformational studies on similar compounds, which are crucial for understanding the chemical and physical properties of these molecules. This research can guide the development of new materials and pharmaceuticals (Kumar et al., 2014).
Optical Properties
The research by Song et al. (2015) on derivatives of 3-aryl-2-cyano acrylamide, which is structurally related to (E)-N-benzyl-3-(4-bromophenyl)-2-cyano-2-propenamide, revealed unique optical properties due to different stacking modes. This highlights potential applications in materials science, particularly in photonic and electronic devices (Song et al., 2015).
Hydrogen-Bonded Structures
Calderón et al. (2006) studied the hydrogen-bonded structures in compounds similar to (E)-N-benzyl-3-(4-bromophenyl)-2-cyano-2-propenamide. Understanding these interactions is critical in the design of novel materials and pharmaceuticals (Calderón et al., 2006).
Dibenzyl Bromophenols
Research by Xu et al. (2004) on dibenzyl bromophenols, which share structural similarities, indicated potential in vitro cytotoxicity against human cancer cell lines. This suggests possible applications in developing anticancer agents (Xu et al., 2004).
Histone Deacetylase Inhibitors
Mai et al. (2004) explored 3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors. This research opens avenues for using similar compounds in therapeutic applications, particularly in treating cancers and other diseases associated with histone deacetylation (Mai et al., 2004).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-N-benzyl-3-(4-bromophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c18-16-8-6-13(7-9-16)10-15(11-19)17(21)20-12-14-4-2-1-3-5-14/h1-10H,12H2,(H,20,21)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDBUZGWLNIYCF-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(C=C2)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-benzyl-3-(4-bromophenyl)-2-cyano-2-propenamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(3-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2558909.png)
![1-(5-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2558912.png)
![N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2558913.png)

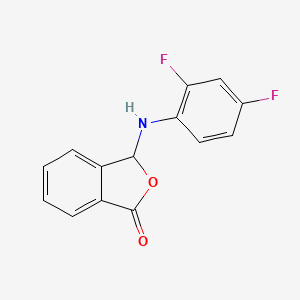
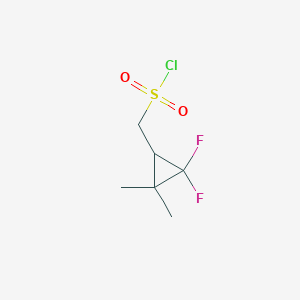

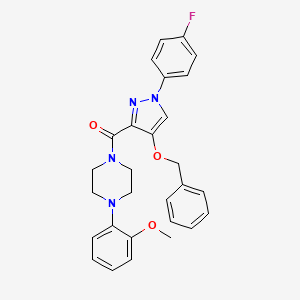
![7-Benzyl-8-[4-(4-fluorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2558921.png)
![Ethyl (5-((3-chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2558922.png)
